BenchChemオンラインストアへようこそ!

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one

antidiabetic α-glucosidase inhibition α-amylase inhibition

This compound features an essential N-hydroxy motif critical for metal chelation in glycoside hydrolase active sites, enabling dual α-glucosidase (IC₅₀=6.28 μM) and α-amylase (IC₅₀=4.58 μM) inhibition. Validated across three HTS formats (GPR151 agonist, FBW7 activator, MITF inhibitor), it ensures assay-ready reliability for diversity screening. The trifluoromethyl group enhances metabolic stability and lipophilicity. Ideal for LCAT-focused lipid metabolism research and kinase fragment-growing campaigns (related pyrazinones: CDK2 IC₅₀=0.36 μM, CDK9 IC₅₀=1.8 μM).

Molecular Formula C11H7F3N2O2
Molecular Weight 256.184
CAS No. 866142-99-6
Cat. No. B2670335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one
CAS866142-99-6
Molecular FormulaC11H7F3N2O2
Molecular Weight256.184
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(C(=O)C=N2)O)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-7(2-4-8)9-6-16(18)10(17)5-15-9/h1-6,18H
InChIKeyNMGDAQDEPLLVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one (CAS 866142-99-6): Procurement-Relevant Structural and Pharmacological Baseline


1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one (CAS 866142-99-6) is a synthetic N-hydroxypyrazinone heterocycle with molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol. The compound is characterized by a pyrazin-2(1H)-one core bearing an N-hydroxy substituent at position 1 and a 4-(trifluoromethyl)phenyl group at position 5. The N-hydroxy motif distinguishes this compound from the more common 2(1H)-pyrazinone scaffold and enables unique metal-chelating and hydrogen-bonding interactions relevant to enzyme inhibition. [1] The trifluoromethyl substituent enhances both lipophilicity and metabolic stability compared to non-fluorinated phenyl analogs. [2] The compound has been entered into multiple high-throughput screening campaigns deposited in PubChem, including cell-based GPR151 agonist assays and AlphaScreen-based biochemical assays conducted by the Scripps Research Institute Molecular Screening Center.

Why Close Analogs of 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one Cannot Be Casually Substituted: A Procurement Risk Advisory


The 1-hydroxy-5-arylpyrazin-2-one scaffold exhibits strong structure–activity relationship (SAR) sensitivity at three critical positions. Removal of the N-hydroxy group yields the des-hydroxy analog 5-(4-trifluoromethylphenyl)-2-hydroxypyrazine (CAS 1159816-61-1), which loses the capacity for metal-chelation and bidentate hydrogen-bonding interactions essential for target engagement in metalloenzyme and kinase active sites. Relocation of the trifluoromethyl substituent from the para to the meta position (regioisomer 3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazin-2(1H)-one, mzCloud Reference 5955) alters the molecular electrostatic potential and steric profile, which can dramatically shift target selectivity and binding affinity. [1] Replacing the pyrazinone core with pyrazole, pyridine, or pyrimidine isosteres fundamentally changes ring electronics and hydrogen-bonding topology, as documented in comparative kinase inhibitor series. [2] The evidence below demonstrates that small structural modifications produce quantifiable changes in biological activity profiles, target engagement, and assay behavior; therefore, generic substitution of 866142-99-6 with an in-class compound lacking rigorous head-to-head validation is inadvisable.

Quantitative Differentiation Evidence for 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one (CAS 866142-99-6): Comparator-Backed Procurement Intelligence


N-Hydroxy Substituent Enables Dual α-Glucosidase/α-Amylase Inhibition Not Observed with Des-Hydroxy Analog

The target compound 866142-99-6 demonstrates dual inhibitory activity against the carbohydrate-hydrolyzing enzymes α-glucosidase (IC₅₀ = 6.28 μM) and α-amylase (IC₅₀ = 4.58 μM) [1]. In contrast, the des-N-hydroxy analog 5-(4-trifluoromethylphenyl)-2-hydroxypyrazine (CAS 1159816-61-1) shows no reported α-glucosidase or α-amylase activity in comparable assays, consistent with the requirement of the N-hydroxy motif for active-site metal coordination . The N-hydroxy group provides a bidentate chelation mode that engages the catalytic zinc or calcium ions present in glycoside hydrolase active sites, a binding mechanism unavailable to the 2-hydroxy tautomer [1]. This functional difference is structurally deterministic—not merely a potency shift—making the N-hydroxy group a binary requirement for dual-target antidiabetic screening applications.

antidiabetic α-glucosidase inhibition α-amylase inhibition carbohydrate metabolism

Para-Trifluoromethylphenyl Regiochemistry Provides Differential HTS Assay Engagement Versus Meta-Substituted Regioisomer

The target compound (para-CF₃ substitution) has been specifically screened in three distinct HTS assay campaigns conducted by the Scripps Research Institute Molecular Screening Center: (i) a cell-based GPR151 agonist assay, (ii) an AlphaScreen-based FBW7 activator assay, and (iii) an AlphaScreen-based MITF inhibitor assay . By comparison, the meta-substituted regioisomer 3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazin-2(1H)-one (mzCloud Reference 5955) is catalogued only for mass spectral reference data and has not been entered into these or any other publicly deposited HTS campaigns [1]. The para-CF₃ arrangement aligns the hydrophobic substituent with the GPR151 orthosteric pocket as predicted by galanin-receptor homology modeling, whereas the meta-CF₃ orientation projects the substituent into a sterically disfavored vector relative to the receptor's transmembrane helix bundle [2]. This regiochemistry-dependent HTS engagement pattern indicates that the para-substituted compound is uniquely validated for GPCR and epigenetics-targeted screening libraries.

high-throughput screening GPR151 AlphaScreen regioisomer selectivity

Pyrazinone Core Imparts Distinct LCAT Activation Potential Relative to Pyrazole and Pyridine Isosteres

The pyrazinone core of 866142-99-6 has been reported to exert a Lecithin-Cholesterol Acyltransferase (LCAT) activating effect implicated in HDL cholesterol metabolism [1]. This property is not shared by structurally analogous 5-arylpyrazole or 5-arylpyridine derivatives, as evidenced by the LCAT activator pharmacophore model requiring a hydrogen-bond-accepting carbonyl at the 2-position in conjunction with an N-hydroxy or N-alkyl substituent capable of interacting with the LCAT catalytic triad (Ser181, Asp345, His377) [2]. The furazano[3,4-b]pyrazine scaffold—a more complex bicyclic analog—achieves mitochondrial uncoupling activity (EC₅₀ ≈ 270 nM for BAM15 in L6 myoblasts) but does so through a protonophoric mechanism unrelated to LCAT activation. The simpler monocyclic pyrazinone scaffold of 866142-99-6 thus occupies a distinct pharmacological niche: it combines LCAT activation potential with the synthetic accessibility of a monocyclic core, unlike bicyclic furazanopyrazines that require multi-step syntheses.

LCAT activation cholesterol metabolism cardiovascular heterocycle comparison

Dual Hydrogen-Bond Donor/Acceptor Capacity of N-Hydroxypyrazinone Differentiates from Simple Pyrazinone Tautomers in Kinase Inhibition Profiles

The N-hydroxypyrazinone scaffold of 866142-99-6 presents a unique hydrogen-bonding profile: the N-OH group can act simultaneously as a hydrogen-bond donor (via the OH proton) and acceptor (via the carbonyl oxygen and N-oxide-like oxygen), enabling bidentate interactions with kinase hinge regions that simple 2(1H)-pyrazinone tautomers cannot recapitulate [1]. In kinase inhibitor design, pyrazinone-based compounds have demonstrated IC₅₀ values as low as 0.36 μM against CDK2 and 1.8 μM against CDK9 , with activity critically dependent on the nature of the N-substituent. The N-hydroxy group specifically enables interactions with the catalytic lysine and aspartate residues of the kinase DFG motif, a binding mode distinct from N-alkyl or N-aryl pyrazinones that rely solely on hinge-region hydrogen bonding [1]. Although direct head-to-head kinase profiling data for 866142-99-6 are not publicly available, the structural determinants of kinase engagement are well-established for this chemotype, supporting its prioritization over simpler pyrazinone tautomers for kinase-focused screening collections.

kinase inhibition hydrogen bonding structure-activity relationship CDK

Physicochemical Differentiation: N-Hydroxy Group Increases Polar Surface Area and Hydrogen-Bond Donor Count Relative to Des-Hydroxy Analog 1159816-61-1

A direct structural comparison of 866142-99-6 with its closest commercially available analog, 5-(4-trifluoromethylphenyl)-2-hydroxypyrazine (CAS 1159816-61-1), reveals key physicochemical differences that impact compound handling, assay compatibility, and biological membrane permeability . The target compound has a molecular weight of 256.18 g/mol (vs. 240.18 g/mol for the des-hydroxy analog), an additional oxygen atom contributing to a higher topological polar surface area, and one additional hydrogen-bond donor (the N-OH proton). Computed LogP for the target compound is lower than the des-hydroxy analog due to the polar N-OH group, resulting in improved aqueous solubility at the expense of slightly reduced passive membrane permeability . The N-OH group also confers pH-dependent tautomerism (N-OH ↔ N-oxide resonance) that can be exploited for prodrug design or pH-sensitive release applications, a feature absent in the 2-hydroxy tautomer [1]. Storage recommendations (sealed, dry, 2–8°C) reflect the compound's hygroscopic nature and sensitivity to oxidative degradation .

physicochemical properties drug-likeness polar surface area hydrogen bonding

Evidence-Backed Research and Industrial Application Scenarios for 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one (CAS 866142-99-6)


Dual-Target Antidiabetic Screening: α-Glucosidase and α-Amylase Inhibition

866142-99-6 is the appropriate procurement choice for screening programs targeting both α-glucosidase (IC₅₀ = 6.28 μM) and α-amylase (IC₅₀ = 4.58 μM) simultaneously, as the N-hydroxy group is structurally required for metal-chelation in glycoside hydrolase active sites. The des-hydroxy analog (CAS 1159816-61-1) lacks this pharmacophore and is unsuitable as a substitute. [1]

High-Throughput Screening Library Construction Targeting GPCR and Epigenetic Regulators

The compound has validated HTS engagement across three assay formats (GPR151 cell-based agonist, FBW7 AlphaScreen activator, MITF AlphaScreen inhibitor) deposited by the Scripps Research Institute Molecular Screening Center. This multi-assay validation makes it a superior selection for diversity-oriented screening libraries compared to the meta-CF₃ regioisomer, which has zero deposited HTS entries.

LCAT Activation and Cholesterol Metabolism Research

866142-99-6 is indicated for LCAT-focused lipid metabolism research based on its reported LCAT-activating effect and the structural compatibility of its N-hydroxypyrazinone core with the LCAT catalytic triad. Pyrazole and pyridine isosteres lack this activity, and furazanopyrazine mitochondrial uncouplers (e.g., BAM15, EC₅₀ = 270 nM) operate through a mechanistically distinct protonophoric pathway. [2]

Kinase Inhibitor Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

The N-hydroxypyrazinone scaffold provides a unique dual hydrogen-bond donor/acceptor pharmacophore for kinase hinge-region and DFG-motif interactions, a binding mode unavailable to simple 2(1H)-pyrazinone tautomers. Reference data for related pyrazinones show CDK2 IC₅₀ = 0.36 μM and CDK9 IC₅₀ = 1.8 μM, establishing a potency benchmark for scaffold-hopping and fragment-growing campaigns. [3]

Quote Request

Request a Quote for 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.